4-(Morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is a synthetic small molecule identified as a potent inhibitor of autotaxin (ATX), an enzyme responsible for producing the lipid mediator lysophosphatidic acid (LPA). [] It falls under the class of benzamide derivatives with a morpholinosulfonyl group attached to the benzene ring.
4-(Morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a morpholine ring and a nitrophenyl group, which contribute to its potential biological activity. Its chemical structure and properties make it an interesting subject for research in medicinal chemistry.
The synthesis of 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide typically involves several steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like dimethylformamide or dichloromethane to optimize yield and purity. The reaction conditions must be carefully monitored to prevent side reactions and ensure the formation of the desired product .
The molecular formula of 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is . The structure features:
The compound can participate in various chemical reactions typical for sulfonamides and amides, such as:
These reactions often require careful control of pH and temperature, as well as appropriate reagents to facilitate desired transformations without degrading sensitive functional groups .
The mechanism of action for 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is primarily based on its ability to interact with specific biological targets:
Data from various studies indicate that modifications in its structure can significantly alter its potency against specific biological pathways .
4-(Morpholinosulfonyl)-N-(3-nitrophenyl)benzamide has several scientific uses:
Benzamide derivatives represent a cornerstone in medicinal chemistry, with their development trajectory reflecting evolving strategies in targeted therapy design. Early benzamide-based drugs like metoclopramide established the scaffold’s utility in gastrointestinal applications, but subsequent structural modifications have unlocked diverse bioactivities [7]. The integration of sulfonamide functionalities—exemplified by 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide (PubChem CID 2833487)—marked a significant advancement, enhancing target affinity and metabolic stability [2]. This evolution is characterized by systematic substitutions at the para- and meta-positions of the benzoyl ring, which directly influence steric and electronic interactions with biological targets.
Table 1: Evolution of Key Benzamide Derivatives in Drug Discovery
Compound | Structural Features | Therapeutic Target | Reference |
---|---|---|---|
Classic benzamide (e.g., metoclopramide) | Unsubstituted benzamide core | Dopamine D₂ receptor | [7] |
3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | Meta-sulfonyl morpholine, para-nitroaniline | Kinase inhibition | [2] |
4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | Para-sulfonyl morpholine, para-nitroaniline | Protein-protein disruption | [3] |
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | Morpholinosulfonyl + fused heterocycle | Enzyme inhibition | [6] |
Contemporary research focuses on hybrid molecules like the imidazopyridine-benzamide conjugates, which leverage the benzamide scaffold’s rigidity while introducing heterocyclic elements to engage non-conventional binding pockets [6]. The target compound—4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide—embodies this progression through its meta-nitroaniline orientation and optimized sulfonyl linker, designed to balance electronic effects and three-dimensional binding.
The morpholinosulfonyl group serves as a multifunctional pharmacophore critical for modulating physicochemical and target-binding properties. Its tetrahedral sulfonyl group acts as a hydrogen bond acceptor, while the morpholine ring enhances solubility via water molecule coordination—a feature validated in kinase inhibitor scaffolds like 5-(morpholinosulfonyl) isatins [4]. In EGFR-targeting compounds, this moiety facilitates interactions with the hydrophobic region of the ATP-binding pocket, contributing to IC₅₀ values as low as 23 nM [4]. Concurrently, the nitrophenyl group introduces strategic electronic perturbations: The meta-nitro configuration in 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide delocalizes electron density, reducing the benzamide’s electron-rich character and thereby minimizing off-target interactions with oxidoreductases.
Table 2: Pharmacophore Contributions to Bioactivity
Pharmacophore | Key Properties | Impact on Compound Behavior |
---|---|---|
Morpholinosulfonyl | • H-bond acceptor capacity • Solubility enhancement | • Stabilizes target complex (e.g., EGFR kinase) • Improves cellular permeability |
3-Nitrophenyl | • Electron-withdrawing character • Planar geometry | • Modulates π-π stacking with aromatic residues • Reduces metabolic oxidation |
Benzamide linker | • Conformational rigidity • Amide H-bonding | • Orients pharmacophores in target binding sites |
Positional isomerism profoundly influences activity, as evidenced by comparative studies of meta- versus para-substituted nitrophenyl derivatives. The para-nitro analog (CAS 313403-44-0) exhibits distinct crystal packing and dipole moments compared to the target meta-nitro compound, altering binding kinetics to kinases like VEGFR-2 [3] [7]. This underlines the precision required in pharmacophore placement for optimizing target engagement.
4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide occupies a strategic niche in kinase inhibitor development due to its dual targeting potential. Molecular docking simulations of analogous morpholinosulfonyl compounds reveal stable interactions with EGFR’s hinge region (binding energy: −9.2 kcal/mol), where the sulfonyl oxygen forms critical hydrogen bonds with Cys773 and Asp776 residues [4]. The compound’s scaffold also aligns with "molecular keystone" design principles—its planar benzamide core enables deep penetration into the hydrophobic cleft of kinases like CDK2, while the nitro group’s dipole moment complements the electrostatic landscape of active sites [7].
Table 3: Target Kinases and Binding Metrics of Analogous Compounds
Compound | Primary Target (IC₅₀) | Cellular Activity | Reference |
---|---|---|---|
5-(morpholinosulfonyl)isatin derivative 7b | EGFR (46 nM) | G2/M arrest in HepG2 cells | [4] |
4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | VEGFR-2 (≤10 µM) | Anti-angiogenesis in HUVECs | [7] |
Pyrazolo[3,4-d]pyrimidine-based inhibitors | Protein Kinase D (PKD) | Suppressed prostate cancer proliferation | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1